2-chloro-N-[4-(methoxymethyl)-6-methyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]acetamide
Description
N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]-2-chloroacetamide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a benzoyl group, a methoxymethyl group, and a chloroacetamide group attached to a thieno[2,3-b]pyridine core
Properties
Molecular Formula |
C19H17ClN2O3S |
|---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]-2-chloroacetamide |
InChI |
InChI=1S/C19H17ClN2O3S/c1-11-8-13(10-25-2)15-16(22-14(23)9-20)18(26-19(15)21-11)17(24)12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3,(H,22,23) |
InChI Key |
MHSAASSNUGEFFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)C3=CC=CC=C3)NC(=O)CCl)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]-2-chloroacetamide typically involves multiple steps. One common method starts with the alkylation of 3-cyano-2(1H)-pyridinethiones in an alkaline medium using an α-halocarbonyl compound. This is followed by Thorpe-Ziegler cyclization to form 2-thioalkylpyridines, which are then converted to 3-aminothieno[2,3-b]pyridines. The amino group is diazotized, and the diazonium group is substituted with an azido group. Finally, the azido group is reacted with triphenylphosphine to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]-2-chloroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloroacetamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thienopyridine derivatives.
Substitution: Substituted acetamides.
Scientific Research Applications
N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]-2-chloroacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]-2-chloroacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine derivatives: Compounds with similar core structures but different substituents.
Benzoyl derivatives: Compounds with a benzoyl group attached to various cores.
Chloroacetamide derivatives: Compounds with a chloroacetamide group attached to different aromatic systems.
Uniqueness
N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]-2-chloroacetamide is unique due to the combination of its functional groups and the specific arrangement of atoms within its structure
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
